5-(3-Bromophenyl)-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-BROMOPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a bromophenyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with bromophenyl and pyridyl precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(3-BROMOPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
Scientific Research Applications
5-(3-BROMOPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The triazole ring and the bromophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-CHLOROPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 5-(3-FLUOROPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 5-(3-METHOXYPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 5-(3-BROMOPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its bromophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9BrN4S |
---|---|
Molecular Weight |
333.21 g/mol |
IUPAC Name |
3-(3-bromophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9BrN4S/c14-10-4-1-3-9(7-10)12-16-17-13(19)18(12)11-5-2-6-15-8-11/h1-8H,(H,17,19) |
InChI Key |
MGZWGNBSJYAAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=S)N2C3=CN=CC=C3 |
Origin of Product |
United States |
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